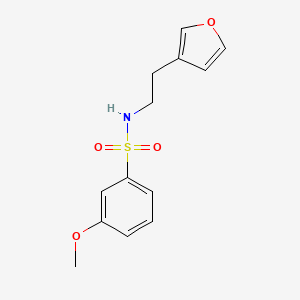

N-(2-(furan-3-yl)ethyl)-3-methoxybenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

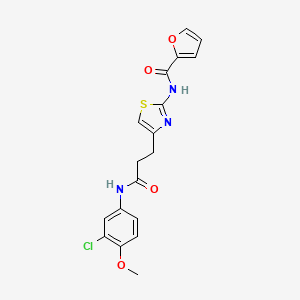

“N-(2-(furan-3-yl)ethyl)-3-methoxybenzenesulfonamide” is a complex organic compound that contains a furan ring, a benzenesulfonamide moiety, and a methoxy group . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom . Benzenesulfonamide is a functional group consisting of a benzene ring bonded to a sulfonamide group. The methoxy group is an alkyl group derived from methane.

Synthesis Analysis

While specific synthesis methods for this compound are not available, furan compounds can be synthesized using various methods . For instance, amide and ester derivatives containing furan rings can be synthesized under mild synthetic conditions supported by microwave radiation .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a furan ring, a benzenesulfonamide moiety, and a methoxy group. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis

Furan compounds are known to undergo a variety of chemical reactions, including electrophilic substitution, reduction, and reactions with Lewis acids .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Furan is a colorless, flammable, highly volatile liquid . The presence of the sulfonamide and methoxy groups would likely modify these properties.Aplicaciones Científicas De Investigación

Biomass Conversion to Furan Platform Chemicals

Furan derivatives, such as N-(2-(furan-3-yl)ethyl)-3-methoxybenzenesulfonamide, play a significant role in the conversion of biomass into valuable chemicals. They serve as intermediates in the synthesis of furan platform chemicals (FPCs) that are derived directly from biomass resources like furfural and 5-hydroxymethylfurfural . These FPCs are pivotal in transitioning from petroleum-based refineries to biorefineries, offering a sustainable alternative for the chemical industry.

Anticancer Drug Synthesis

The furan moiety within N-(2-(furan-3-yl)ethyl)-3-methoxybenzenesulfonamide is a critical component in the synthesis of anticancer drugs. Research has shown that furan-based compounds, particularly those with substitutions at the C-2 position, exhibit potent anticancer activities. These compounds have been used to develop new drugs with furan and thiadiazole rings, which demonstrated high activity against human liver carcinoma cells .

Mecanismo De Acción

Target of action

Furan derivatives have been found to have a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . Sulfonamides are known to inhibit the enzyme carbonic anhydrase, which is important in the regulation of pH and fluid balance in the body .

Mode of action

The mode of action of furan and sulfonamide derivatives can vary greatly depending on the specific compound and its targets. For example, some furan derivatives may exert their effects by interacting with cellular receptors or enzymes .

Biochemical pathways

The biochemical pathways affected by furan and sulfonamide derivatives can be diverse, depending on the specific compound and its targets. For example, sulfonamides can affect the carbonic anhydrase pathway, leading to diuresis .

Pharmacokinetics

The ADME properties of furan and sulfonamide derivatives can vary greatly depending on the specific compound. Some furan derivatives are known to have good bioavailability .

Result of action

The molecular and cellular effects of furan and sulfonamide derivatives can be diverse, depending on the specific compound and its targets. For example, some furan derivatives have been found to have antiviral effects .

Action environment

The action, efficacy, and stability of furan and sulfonamide derivatives can be influenced by various environmental factors, such as pH and temperature .

Direcciones Futuras

The future directions in the study of this compound would likely involve further exploration of its synthesis, properties, and potential applications. This could include the development of more efficient synthesis methods, detailed studies of its reactivity, and exploration of its potential uses in pharmaceuticals or materials science .

Propiedades

IUPAC Name |

N-[2-(furan-3-yl)ethyl]-3-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4S/c1-17-12-3-2-4-13(9-12)19(15,16)14-7-5-11-6-8-18-10-11/h2-4,6,8-10,14H,5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVLQFQJOWMNPMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)NCCC2=COC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(furan-3-yl)ethyl)-3-methoxybenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethoxyphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2936105.png)

![7-(4-(2-methoxyethyl)piperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2936107.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-chlorobenzamide](/img/structure/B2936110.png)

![3-chloro-4-fluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2936111.png)

![N-(2-chloro-4-methylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2936112.png)

![N-[4-(2,4-dinitroanilino)phenyl]benzamide](/img/structure/B2936123.png)

![5-Methyl-3-thiophen-2-yl-2-o-tolyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B2936126.png)